4-(Benzyloxy)phenylboronic acid pinacol ester
Description
Properties
Molecular Formula |
C19H25BO4 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(4-phenylmethoxyphenyl)borinic acid |
InChI |
InChI=1S/C19H25BO4/c1-18(2,21)19(3,4)24-20(22)16-10-12-17(13-11-16)23-14-15-8-6-5-7-9-15/h5-13,21-22H,14H2,1-4H3 |
InChI Key |
LYLYQZJLHDQELD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenylboronic acid pinacol ester typically involves the reaction of 4-(benzyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
4-(Benzyloxy)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In the Suzuki-Miyaura coupling reaction, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Comparison
4-(Benzyloxy)phenylboronic acid pinacol ester is unique due to the presence of the benzyloxy group, which can influence its reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where the benzyloxy group can provide additional functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
